molecular formula C9H7BrF2O B2972978 2-(4-Bromophenyl)-3,3-difluorooxetane CAS No. 2219374-95-3

2-(4-Bromophenyl)-3,3-difluorooxetane

Cat. No. B2972978
CAS RN: 2219374-95-3
M. Wt: 249.055
InChI Key: XNFHKHLIJIPODB-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(4-Bromophenyl)-3,3-difluorooxetane” are not available, similar compounds have been synthesized through various methods. For instance, N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives were synthesized and their molecular structures were confirmed by their physicochemical properties and spectroanalytical data .

Scientific Research Applications

Tuning Optical Properties with Molecular Control

Researchers have explored the postfunctionalization of polythiophenes, demonstrating that the introduction of various functional groups, including bromophenyl derivatives, can significantly affect the optical and photophysical properties of materials. This approach has been used to enhance the solid-state emission of polymers, making it relevant for applications in organic electronics and photonics. The incorporation of bromophenyl groups, among others, has shown to increase fluorescence yield in solid states, indicating potential applications in the development of advanced optoelectronic devices (Li, Vamvounis, & Holdcroft, 2002).

Advanced Synthesis Techniques

In the realm of synthetic organic chemistry, the facile synthesis of brominated oligo(N-phenyl-m-aniline)s has been achieved, showcasing a one-pot procedure that yields complex structures with potential applications in electronic materials. These compounds exhibit unique redox properties and have been suggested to adopt helical structures, which could be beneficial in the design of novel organic semiconductors or materials with specific electronic properties (Ito et al., 2002).

Antifungal and Antimicrobial Applications

The study of 3-(halogenated phenyl)-5-acyloxymethyl-2,5-dihydrofuran-2-ones, including 4-bromophenyl derivatives, has revealed broad-spectrum in vitro activity against a range of pathogenic yeasts and molds. This research suggests the potential for developing new antifungal agents based on bromophenyl-functionalized compounds, which could address the need for treatments against resistant fungal infections (Buchta et al., 2004).

Photoluminescence and Nanostructure Fabrication

Research into the synthesis and characterization of novel materials, such as borepins and nanoparticles, often involves bromophenyl components. These studies contribute to the understanding of how specific functional groups, including bromophenyl, influence the properties of materials. Enhanced photoluminescence and the creation of stable nanoparticles have been achieved by incorporating bromophenyl groups, highlighting the utility of these compounds in the development of new materials for optoelectronics and nanotechnology applications (Schickedanz et al., 2017).

Antibiofilm and Antipathogenic Properties

The synthesis and biological evaluation of thiourea derivatives, including those with bromophenyl substituents, have demonstrated significant anti-pathogenic activity, particularly against biofilm-forming bacteria such as Pseudomonas aeruginosa and Staphylococcus aureus. These findings open up possibilities for the development of novel antimicrobial agents that can effectively target and inhibit biofilm formation, a major challenge in treating bacterial infections (Limban, Marutescu, & Chifiriuc, 2011).

Safety and Hazards

Safety data sheets for similar compounds, such as 4-Bromophenylacetic acid, provide information on hazards, including skin and eye irritation, and toxicity if swallowed .

Future Directions

Research on similar compounds, such as 4-(4-bromophenyl)-thiazol-2-amine derivatives, is ongoing to improve the effectiveness and selectivity of chemotherapeutic agents against cancer .

properties

IUPAC Name

2-(4-bromophenyl)-3,3-difluorooxetane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrF2O/c10-7-3-1-6(2-4-7)8-9(11,12)5-13-8/h1-4,8H,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNFHKHLIJIPODB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(O1)C2=CC=C(C=C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Bromophenyl)-3,3-difluorooxetane

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